molecular formula C20H30N2O4 B4931214 1'-benzyl-3-methyl-1,4'-bipiperidine oxalate

1'-benzyl-3-methyl-1,4'-bipiperidine oxalate

Cat. No. B4931214
M. Wt: 362.5 g/mol
InChI Key: RXRSWTVOCZGCBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3-methyl-1,4'-bipiperidine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound is a derivative of piperidine, a six-membered heterocyclic compound, and is known to possess unique biochemical and physiological properties.

Mechanism of Action

The exact mechanism of action of 1-benzyl-3-methyl-1,4'-bipiperidine oxalate is not yet fully understood. However, it is believed that this compound functions as a dopamine D2 receptor antagonist, which may contribute to its analgesic and antipsychotic effects.
Biochemical and Physiological Effects:
1-benzyl-3-methyl-1,4'-bipiperidine oxalate has been shown to exhibit a range of biochemical and physiological effects. In addition to its analgesic and antipsychotic properties, this compound has been shown to possess significant anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders. Additionally, this compound has been shown to exhibit potent antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-benzyl-3-methyl-1,4'-bipiperidine oxalate in lab experiments is its potent analgesic and antipsychotic properties, which make it a valuable tool for studying pain and psychiatric disorders. Additionally, this compound is relatively easy to synthesize and has a high purity, making it a reliable and consistent research tool. However, one of the main limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-benzyl-3-methyl-1,4'-bipiperidine oxalate. One potential area of research is the development of new pain medications based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of psychiatric disorders. Finally, more research is needed to explore the potential toxicity of this compound and its safety for use in humans.

Synthesis Methods

The synthesis of 1-benzyl-3-methyl-1,4'-bipiperidine oxalate involves the reaction of benzylamine and 3-methylpiperidine in the presence of oxalic acid. The resulting compound is a white crystalline solid that is soluble in water and ethanol. The synthesis of this compound has been extensively studied, and various methods have been developed to optimize the yield and purity of the product.

Scientific Research Applications

1-benzyl-3-methyl-1,4'-bipiperidine oxalate has been extensively studied for its potential applications in medicinal chemistry and neuroscience. This compound has been shown to possess significant analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, this compound has been shown to exhibit potent antipsychotic effects, making it a potential candidate for the treatment of schizophrenia and other psychotic disorders.

properties

IUPAC Name

1-benzyl-4-(3-methylpiperidin-1-yl)piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2.C2H2O4/c1-16-6-5-11-20(14-16)18-9-12-19(13-10-18)15-17-7-3-2-4-8-17;3-1(4)2(5)6/h2-4,7-8,16,18H,5-6,9-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRSWTVOCZGCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2CCN(CC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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